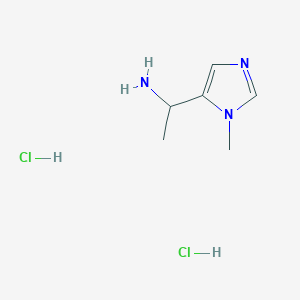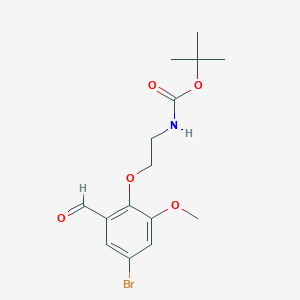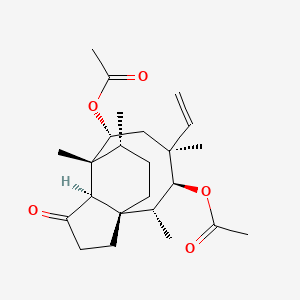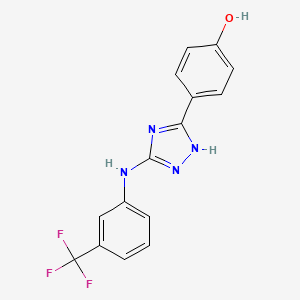
4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol
Overview
Description
“4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol” is a complex organic compound. It contains a trifluoromethyl group (CF3), a phenylamino group (C6H5NH), and a 1,2,4-triazol-3-yl group (C2H2N3) attached to a phenol group (C6H5OH) .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule. The phenylamino and 1,2,4-triazol-3-yl groups are also likely to contribute to the overall structure and properties of the molecule .
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of 1,2,4-triazole derivatives, including those related to "4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol," has been extensively studied for their potential in treating various cancers and their antimicrobial properties. For example, Šermukšnytė et al. (2022) synthesized derivatives showing cytotoxicity against melanoma, breast cancer, and pancreatic carcinoma cell lines, identifying specific compounds with significant activity in 3D cell cultures and potential as antimetastatic candidates Šermukšnytė et al., 2022. Another study by Hussain et al. (2008) evaluated the antibacterial and antifungal activities of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, highlighting their significant activity against various pathogens Hussain et al., 2008.
Anticorrosive Properties
The application of triazole derivatives extends into materials science, particularly in corrosion inhibition. Ansari et al. (2014) investigated Schiff’s bases derived from triazole compounds as effective corrosion inhibitors for mild steel, demonstrating the potential of these compounds to protect metal surfaces from acidic corrosion Ansari et al., 2014.
Polymorphism and Crystal Engineering
Research on the polymorphism and crystal engineering aspects of triazole derivatives has provided insights into their solid-state properties. Mazur et al. (2017) explored the polymorphism of biologically active triazole derivatives, contributing to the understanding of molecular conformation, intermolecular interactions, and crystal packing motifs Mazur et al., 2017.
Antimicrobial and Antiproliferative Activities
The synthesis and evaluation of novel 1,2,4-substituted triazoles for urease inhibition and anti-proliferative activity were conducted by Ali et al. (2022), identifying compounds with promising urease inhibitory and anti-proliferative effects Ali et al., 2022. This underscores the potential of triazole derivatives in developing new therapeutic agents.
properties
IUPAC Name |
4-[3-[3-(trifluoromethyl)anilino]-1H-1,2,4-triazol-5-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)10-2-1-3-11(8-10)19-14-20-13(21-22-14)9-4-6-12(23)7-5-9/h1-8,23H,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMJKGUSNHOMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NNC(=N2)C3=CC=C(C=C3)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731086 | |
| Record name | 4-{5-[3-(Trifluoromethyl)anilino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(3-(Trifluoromethyl)phenylamino)-4H-1,2,4-triazol-3-yl)phenol | |
CAS RN |
877874-79-8 | |
| Record name | 4-{5-[3-(Trifluoromethyl)anilino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



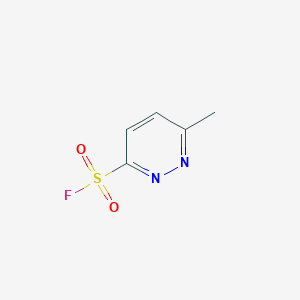

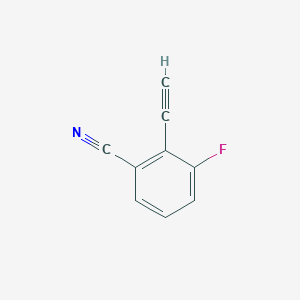
![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)
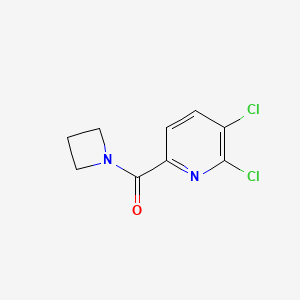
![Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1459908.png)

![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)
